molecular formula C28H16O2 B14683195 1,1'-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) CAS No. 31272-88-5

1,1'-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one)

Cat. No.: B14683195
CAS No.: 31272-88-5
M. Wt: 384.4 g/mol
InChI Key: FIMOUTOYEZXMDI-UHFFFAOYSA-N
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Description

1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) is a complex organic compound characterized by its unique structure, which includes a naphthalene core linked to two phenylprop-2-yn-1-one moieties

Preparation Methods

The synthesis of 1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) typically involves a multi-step process. One common method is the condensation reaction between 2,3-naphthalenediamine and 2-hydroxy-1-naphthaldehyde, followed by further functionalization to introduce the phenylprop-2-yn-1-one groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Chemical Reactions Analysis

1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings or the naphthalene core are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or other biomolecules, altering their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues in the target molecules .

Comparison with Similar Compounds

Similar compounds to 1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) include:

The uniqueness of 1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) lies in its naphthalene core, which provides additional sites for functionalization and interaction with other molecules, enhancing its versatility in various applications.

Properties

CAS No.

31272-88-5

Molecular Formula

C28H16O2

Molecular Weight

384.4 g/mol

IUPAC Name

3-phenyl-1-[3-(3-phenylprop-2-ynoyl)naphthalen-2-yl]prop-2-yn-1-one

InChI

InChI=1S/C28H16O2/c29-27(17-15-21-9-3-1-4-10-21)25-19-23-13-7-8-14-24(23)20-26(25)28(30)18-16-22-11-5-2-6-12-22/h1-14,19-20H

InChI Key

FIMOUTOYEZXMDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC3=CC=CC=C3C=C2C(=O)C#CC4=CC=CC=C4

Origin of Product

United States

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